N-cyclohexyl-2,2,4-trimethyl-3,4-dihydroquinoline-1-carboxamide
Description
N-cyclohexyl-2,2,4-trimethyl-3,4-dihydroquinoline-1-carboxamide is a substituted dihydroquinoline derivative.
Properties
Molecular Formula |
C19H28N2O |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-cyclohexyl-2,2,4-trimethyl-3,4-dihydroquinoline-1-carboxamide |
InChI |
InChI=1S/C19H28N2O/c1-14-13-19(2,3)21(17-12-8-7-11-16(14)17)18(22)20-15-9-5-4-6-10-15/h7-8,11-12,14-15H,4-6,9-10,13H2,1-3H3,(H,20,22) |
InChI Key |
GMASTSYOTFRXKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=CC=CC=C12)C(=O)NC3CCCCC3)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2,2,4-trimethyl-3,4-dihydroquinoline-1-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction, where the quinoline derivative reacts with an appropriate amine (e.g., cyclohexylamine) in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions (e.g., temperature, pressure, and catalyst concentration) ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzene ring of the quinoline core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
N-cyclohexyl-2,2,4-trimethyl-3,4-dihydroquinoline-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its quinoline core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as an antioxidant in polymer and rubber industries to prevent oxidative degradation.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2,2,4-trimethyl-3,4-dihydroquinoline-1-carboxamide involves its interaction with various molecular targets:
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit essential enzymes, leading to cell death.
Antioxidant Activity: It scavenges free radicals and inhibits oxidative chain reactions, protecting materials from degradation.
Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting key enzymes like cyclooxygenase (COX) and reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Substituent-Driven Antioxidant Activity
- 6-ethoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline This analogue features an ethoxy group at position 6 and lacks the cyclohexyl carboxamide. It is a byproduct of antioxidant degradation in fishmeal processing and is noted for its efficacy in preventing oxidation of vitamins A, D, E, and fats. The ethoxy group enhances stability under oxidative conditions, whereas the carboxamide group in the target compound may alter solubility or binding interactions .
Pharmacological Modifications
- N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (47) This compound replaces the cyclohexyl group with a bulky 3,5-dimethyladamantyl moiety and introduces a thioxo group at position 3. The target compound’s cyclohexyl group may offer intermediate lipophilicity compared to adamantyl derivatives .
- 2-Chloro-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)-ethanone Substitution with a chloroacetyl group at position 1 introduces electrophilic reactivity, raising toxicity concerns. This contrasts with the carboxamide group in the target compound, which is less reactive and likely safer for biological applications. The methoxy group at position 6 in this analogue may also reduce metabolic degradation compared to ethoxy or carboxamide substituents .
Toxicological and Environmental Impact
- This highlights how even minor structural differences (e.g., chlorophenoxy vs. dihydroquinoline-carboxamide) drastically alter biological activity .
Comparative Data Table
*Note: CAS number corresponds to a structurally similar compound in .
Key Findings and Implications
- Ethoxy and adamantyl groups enhance specific functionalities (antioxidant activity, receptor binding) but may compromise solubility or safety .
- Toxicity Considerations: Chloroacetyl and tetrachlorophenoxy groups introduce significant toxicity, underscoring the importance of substituent selection in designing safer analogues .
Biological Activity
N-cyclohexyl-2,2,4-trimethyl-3,4-dihydroquinoline-1-carboxamide is a heterocyclic compound that has garnered interest in various fields due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related case studies.
Chemical Structure and Properties
This compound has a complex structure characterized by a quinoline core. The molecular formula is with functional groups that contribute to its reactivity and biological interactions. The presence of the cyclohexyl group and the trimethyl substituents enhances its lipophilicity, which may influence its pharmacokinetic properties.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | |
| Core Structure | Quinoline |
| Functional Groups | Amide, Alkyl |
| Lipophilicity | High |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may modulate enzyme activities and influence signaling pathways associated with cell survival and proliferation.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS).
- Neuroprotective Effects : The compound has shown promise in neuroprotective assays. It may enhance neuronal survival under stress conditions by modulating neurotrophic factor signaling pathways.
- Antimicrobial Properties : There are indications that this compound possesses antimicrobial activity against certain bacterial strains. This suggests potential applications in treating infections or as a preservative in pharmaceuticals.
Neurotrophic Activity Study
A study investigated the effects of this compound on cultured central nervous system neurons. The results indicated that treatment with varying concentrations of the compound led to a significant increase in cell survival compared to control groups. The optimal concentration for enhancing cell viability was found to be around 100 nM.
Antioxidant Evaluation
In vitro assays were conducted to assess the antioxidant capacity of this compound using DPPH and ABTS radical scavenging methods. The compound exhibited notable scavenging activity, suggesting its potential as a therapeutic agent against oxidative stress-related conditions.
Table 2: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antioxidant | Significant ROS scavenging | |
| Neuroprotective | Enhanced neuron survival at 100 nM | |
| Antimicrobial | Activity against specific bacterial strains |
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other quinoline derivatives known for their biological activities. A comparative analysis highlights the unique features and potential advantages of this compound over others.
Table 3: Comparison with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-cyclohexyl-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide | Methoxy groups on phenyl ring | Enhanced solubility and selectivity |
| 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline | Fluorine substitution | Potentially different pharmacological profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
